molecular formula C23H30ClNO B13734402 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride CAS No. 21206-72-4

2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride

Cat. No.: B13734402
CAS No.: 21206-72-4
M. Wt: 371.9 g/mol
InChI Key: ZRAQGWSMJBXNRL-UHFFFAOYSA-N
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Description

2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a nitrogen-containing heterocyclic compound. This compound is known for its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo(2.2.1)heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, ammonia, and various oxidizing and reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound. These derivatives can exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has significant potential in scientific research applications. It is used as a key synthetic intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold in drug discovery and development . Additionally, this compound has applications in the fields of chemistry, biology, medicine, and industry, where it is used to develop new therapeutic agents and study various biological processes .

Mechanism of Action

The mechanism of action of 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various pharmacological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Properties

CAS No.

21206-72-4

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

3-(2-azoniabicyclo[2.2.2]octan-2-yl)-1,1-diphenylbutan-1-ol;chloride

InChI

InChI=1S/C23H29NO.ClH/c1-18(24-17-19-12-14-22(24)15-13-19)16-23(25,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,18-19,22,25H,12-17H2,1H3;1H

InChI Key

ZRAQGWSMJBXNRL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[NH+]3CC4CCC3CC4.[Cl-]

Origin of Product

United States

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